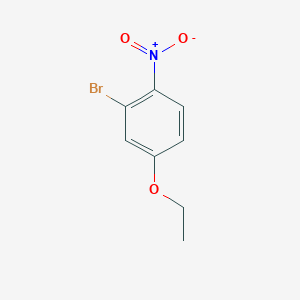

2-Brom-4-ethoxy-1-nitrobenzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-ethoxy-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is a pale yellow crystalline solid known for its unique chemical properties and applications in various fields such as chemistry, biology, and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-ethoxy-1-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-4-ethoxy-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

2-Bromo-4-ethoxy-1-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile .

Pharmacokinetics

It’s known that the compound is a yellow solid and can dissolve in organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water

Result of Action

The result of the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of 2-Bromo-4-ethoxy-1-nitrobenzene can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can affect the course of the reaction . Additionally, the temperature and pressure conditions can also impact the reaction .

Biochemische Analyse

Biochemical Properties

2-Bromo-4-ethoxy-1-nitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as bromine cation and nitro groups, which are strong electrophiles . The compound’s interactions with these biomolecules involve the formation of sigma bonds and the generation of positively charged intermediates, which are crucial for the substitution reactions to proceed .

Cellular Effects

2-Bromo-4-ethoxy-1-nitrobenzene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to modify proteins and enzymes within the cell, leading to changes in cellular activities. These modifications can impact cell signaling pathways, resulting in altered gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of 2-Bromo-4-ethoxy-1-nitrobenzene involves its electrophilic aromatic substitution reactions. . These intermediates undergo further reactions, such as proton removal, to yield substituted benzene rings. The compound’s interactions with biomolecules, such as enzymes and proteins, involve the formation of these intermediates and subsequent reactions that lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-ethoxy-1-nitrobenzene change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression, enzyme activity, and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-ethoxy-1-nitrobenzene vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

2-Bromo-4-ethoxy-1-nitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interactions with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for the compound’s biochemical activity and its effects on cellular function .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-ethoxy-1-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, leading to changes in cellular processes .

Subcellular Localization

The subcellular localization of 2-Bromo-4-ethoxy-1-nitrobenzene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization can impact its interactions with biomolecules and its effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-bromo-4-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-4-ethoxy-1-nitrobenzene may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by nitration and bromination steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-ethoxy-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the nitro group can be replaced by other electrophiles.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the ethoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products Formed

Reduction: The major product is 2-bromo-4-ethoxy-1-aminobenzene.

Electrophilic Substitution: Depending on the electrophile used, various substituted derivatives of 2-Bromo-4-ethoxy-1-nitrobenzene can be formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-nitroanisole: Similar structure but with a methoxy group instead of an ethoxy group.

4-Bromo-2-nitroanisole: Similar structure but with different positions of the substituents.

2-Bromo-4-nitrotoluene: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

2-Bromo-4-ethoxy-1-nitrobenzene is unique due to the presence of both bromine and nitro groups on the benzene ring, which significantly influences its reactivity and applications. The ethoxy group also imparts distinct physical and chemical properties compared to similar compounds with different substituents .

Biologische Aktivität

2-Bromo-4-ethoxy-1-nitrobenzene is an organic compound that belongs to the nitro-substituted aromatic compounds. The presence of bromine, ethoxy, and nitro groups in its structure suggests potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of 2-Bromo-4-ethoxy-1-nitrobenzene, synthesizing findings from various studies and highlighting its pharmacological relevance.

The molecular formula of 2-Bromo-4-ethoxy-1-nitrobenzene is C9H9BrN2O2, with a molecular weight of approximately 243.08 g/mol. The compound features a bromine atom at the 2-position, an ethoxy group at the 4-position, and a nitro group at the 1-position on the benzene ring. These substituents significantly influence the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Nitro-substituted aromatic compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. For instance, nitro compounds like metronidazole have been shown to produce toxic radicals that bind covalently to DNA, causing cell death .

Case Study:

A study investigating various nitro compounds found that derivatives with similar structures to 2-Bromo-4-ethoxy-1-nitrobenzene exhibited significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. For example, a compound structurally related to 2-Bromo-4-ethoxy-1-nitrobenzene showed an inhibition zone diameter of 40.7 mm against Streptococcus mutans .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| 2-Bromo-4-ethoxy-1-nitrobenzene | TBD | TBD |

| Related Compound A | 40.7 | Streptococcus mutans |

| Related Compound B | 30 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

The anti-inflammatory properties of nitro compounds are attributed to their ability to inhibit pro-inflammatory mediators such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS). Research has indicated that compounds with multiple nitro groups can enhance inhibitory interactions with these enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings:

A specific study highlighted that certain nitro derivatives could inhibit iNOS and COX-2 effectively, suggesting that 2-Bromo-4-ethoxy-1-nitrobenzene may exhibit similar properties due to its structural characteristics .

The biological activity of 2-Bromo-4-ethoxy-1-nitrobenzene is likely mediated through several mechanisms:

- Nitroreduction : The nitro group can be reduced to form reactive species that interact with cellular macromolecules.

- Electrophilic Attack : The bromine atom may facilitate electrophilic aromatic substitution reactions, enhancing interactions with biological targets.

- Lipophilicity : The ethoxy group may increase the lipophilicity of the compound, improving membrane permeability and bioavailability.

Eigenschaften

IUPAC Name |

2-bromo-4-ethoxy-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRFWCCICSGULX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.